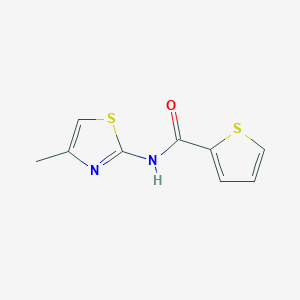
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTTC belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to scavenge free radicals and protect cells from oxidative stress. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is also readily available and can be synthesized using a simple and efficient method. However, the main limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential applications in the treatment of various diseases. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide may also have potential applications in drug delivery systems and as a diagnostic tool for cancer detection. Overall, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has shown great promise in scientific research and may have significant therapeutic potential in the future.
合成法
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-amino-4-methylthiazole with 2-bromo thiophene carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and immunomodulatory properties and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXMIGZPZPTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

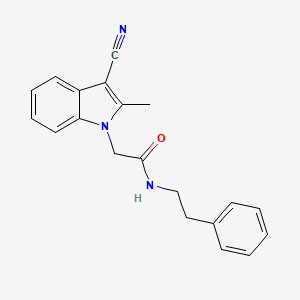
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
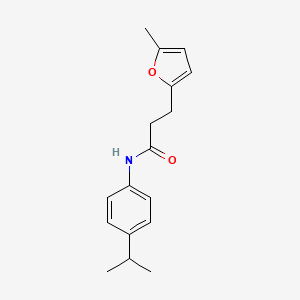
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
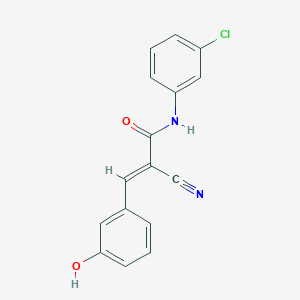
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
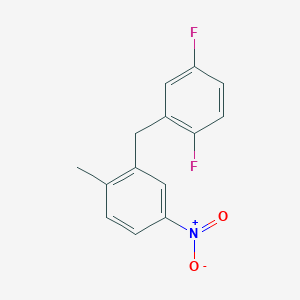
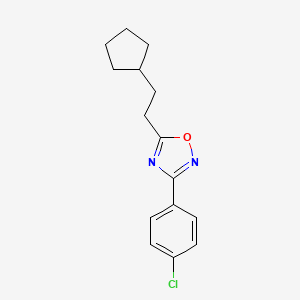
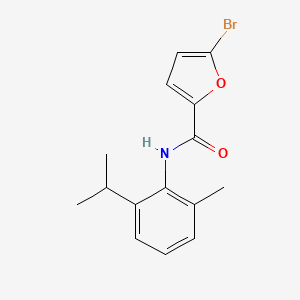
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
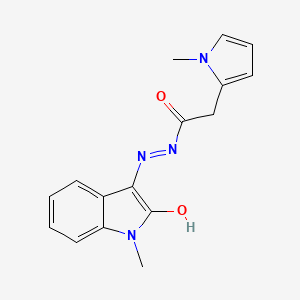
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)